![molecular formula C12H15N3O2 B1391841 Ethyl-3-Amino-4,6-Dimethyl-1H-Pyrrolo[2,3-b]Pyridin-2-carboxylat CAS No. 1053660-01-7](/img/structure/B1391841.png)

Ethyl-3-Amino-4,6-Dimethyl-1H-Pyrrolo[2,3-b]Pyridin-2-carboxylat

Übersicht

Beschreibung

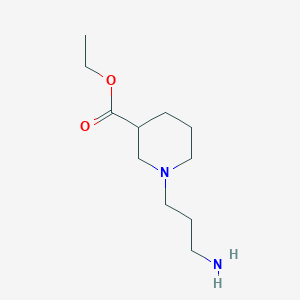

Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmer des Fibroblasten-Wachstumsfaktor-Rezeptors

Diese Verbindung wurde bei der Konstruktion und Synthese von 1H-Pyrrolo[2,3-b]pyridin-Derivaten verwendet, die eine starke Aktivität gegen FGFR1, 2 und 3 gezeigt haben . Es wurde festgestellt, dass diese Derivate die Proliferation von Brustkrebszellen vom Typ 4T1 hemmen und Apoptose induzieren . Sie inhibierten auch signifikant die Migration und Invasion von 4T1-Zellen . Dies macht sie zu potenziellen Kandidaten für die Krebstherapie.

Krebstherapie

Eine abnormale Aktivierung des FGFR-Signalwegs ist mit dem Fortschreiten und der Entwicklung verschiedener Krebsarten wie Brustkrebs, Lungenkrebs, Prostatakrebs, Blasenkrebs und Leberkrebs verbunden . Daher stellt die gezielte Ansteuerung von FGFRs eine attraktive Strategie für die Krebstherapie dar . Die 1H-Pyrrolo[2,3-b]pyridin-Derivate, die unter Verwendung dieser Verbindung synthetisiert wurden, haben in dieser Hinsicht vielversprechend gezeigt .

Vorläufer für heterocyclische Verbindungen

Ethyl-3-Amino-4,6-Dimethylthieno[2,3-b]pyridin-2-carboxylat wurde als vielseitiger Vorläufer zur Herstellung verschiedener heterocyclischer Verbindungen verwendet . Die o-Aminoester-Einheit des Moleküls ist eine günstige Einheit, um sowohl mit Elektrophilen als auch mit Nukleophilen zu reagieren, was üblicherweise zur Bildung heterocyclischer Systeme führt .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their wide range of biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities .

Biochemische Analyse

Biochemical Properties

Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit kinase inhibitory activity, which suggests that it may interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates . This interaction is crucial in regulating various cellular processes, including cell growth, metabolism, and apoptosis.

Cellular Effects

Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to alterations in cell signaling pathways, which can affect cell proliferation and survival . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular metabolism and other vital functions.

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to changes in gene expression and cellular function. For instance, by inhibiting kinase activity, this compound can prevent the phosphorylation of target proteins, thereby altering their function and downstream signaling pathways . These changes can have significant effects on cellular processes, including cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity, resulting in long-term changes in cellular function and gene expression.

Dosage Effects in Animal Models

The effects of Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different tissues . For example, it may be transported into cells via specific membrane transporters and distributed to various cellular compartments, where it exerts its biological effects.

Subcellular Localization

Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Eigenschaften

IUPAC Name |

ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-4-17-12(16)10-9(13)8-6(2)5-7(3)14-11(8)15-10/h5H,4,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIMUKWIUWYZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)N=C(C=C2C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

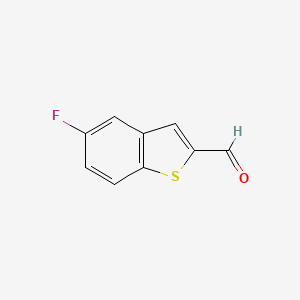

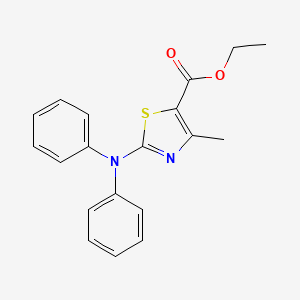

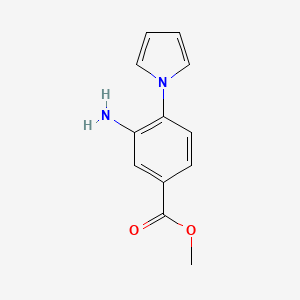

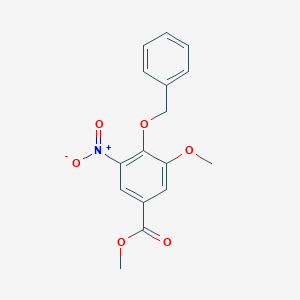

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

amine](/img/structure/B1391766.png)

![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)